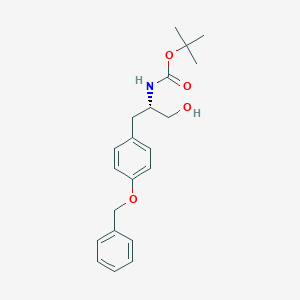

Boc-tyr(bzl)-OL

Descripción

Significance of Boc-Tyr(Bzl)-OL as a Protected Amino Alcohol Building Block

The significance of this compound lies in its utility as a chiral building block for constructing larger, biologically active molecules. Amino alcohols are fundamental structural motifs found in a wide array of natural products and pharmaceuticals. The direct synthesis of this compound is commonly achieved by the reduction of its corresponding carboxylic acid, Boc-Tyr(Bzl)-OH, using reagents like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) in high yield (89%) and without loss of stereochemical integrity. researchgate.net

The two protecting groups on this compound are "orthogonal" to each other to some extent, meaning one can be removed under conditions that leave the other intact. The Boc group is labile to acid (e.g., trifluoroacetic acid, TFA), while the benzyl (B1604629) ether is typically removed under harsher conditions or by catalytic hydrogenation. seplite.com This differential stability is crucial in complex synthetic sequences.

Its role as a building block is diverse:

Peptidomimetics : It serves as a precursor for creating peptide mimics, which are compounds designed to replicate the biological activity of peptides but with improved stability or oral bioavailability. core.ac.uknih.gov The primary alcohol can be oxidized to an aldehyde, a key functional group for further transformations. scholaris.ca

Chiral Ligands and Catalysts : The defined stereochemistry makes it a valuable precursor for synthesizing chiral ligands used in asymmetric catalysis, helping to produce enantiomerically pure products. chemimpex.com

Pharmaceutical Intermediates : It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and in oncology research where precise molecular architecture is paramount. chemimpex.com

Historical Context and Evolution of its Use in Peptide Chemistry

The use of this compound is intrinsically linked to the evolution of peptide synthesis, particularly the "Boc/Bzl" protection strategy pioneered by R. Bruce Merrifield in his development of solid-phase peptide synthesis (SPPS), an achievement for which he was awarded the Nobel Prize. seplite.compolypeptide.com

Historically, the synthesis of peptides was a challenging endeavor due to the repetitive nature of amide bond formation and the need to protect reactive side chains. wiley-vch.de The Boc group was introduced as a temporary Nα-amino protecting group that was stable to the conditions of peptide coupling but could be easily removed with mild acid (TFA). seplite.com For tyrosine, the phenolic hydroxyl group is nucleophilic and requires its own "semi-permanent" protection to prevent side reactions like O-acylation during synthesis. The benzyl (Bzl) ether became a standard choice for this purpose due to its relative stability, especially its resistance to the acidic conditions used for Boc removal. wiley-vch.de

The combination of Boc for the amine and Bzl for the tyrosine side chain formed the basis of the classical Boc/Bzl strategy in SPPS. seplite.comub.edu While Boc-Tyr(Bzl)-OH is the direct building block used for incorporating a protected tyrosine residue into a growing peptide chain, the corresponding amino alcohol, this compound, emerged as a valuable derivative. It could be used to synthesize peptide fragments ending in a tyrosinol residue or as a starting point for more complex C-terminal modifications. For instance, it has been used in the synthesis of peptide alcohols, which are important components of some natural products and can exhibit unique biological activities. luxembourg-bio.com

Stereochemical Considerations and Enantiomeric Purity in Synthetic Applications

This compound is derived from the naturally occurring amino acid L-tyrosine, which has (S)-configuration at its α-carbon. Consequently, the building block is chiral and typically sold in high enantiomeric purity (≥99%). chemimpex.com Maintaining this stereochemical integrity throughout a synthetic sequence is of utmost importance.

The biological activity of chiral molecules, particularly pharmaceuticals, is often highly dependent on their stereochemistry. Different enantiomers of a drug can have vastly different potencies and pharmacological effects. In many cases, one enantiomer is responsible for the desired therapeutic activity, while the other may be inactive or even cause undesirable side effects.

Therefore, synthetic methods utilizing this compound must be carefully chosen to avoid racemization (the formation of an equal mixture of both enantiomers). For example, the reduction of N-protected amino acids to their corresponding alcohols using reagents like sodium bis(2-methoxyethoxy)aluminum hydride is known to proceed without loss of enantiomeric homogeneity. researchgate.net Similarly, in peptide coupling reactions, the choice of coupling reagents and reaction conditions is critical to prevent racemization at the chiral center. thieme-connect.de The use of pre-formed, enantiomerically pure building blocks like this compound from the "chiral pool" is a cornerstone strategy in modern asymmetric synthesis to ensure the final target molecule is obtained as a single, desired enantiomer.

Overview of Research Trajectories Utilizing this compound

Current research continues to leverage the unique structural features of this compound for the synthesis of sophisticated molecular targets.

Synthesis of Complex Peptidomimetics and Natural Products : One major research trajectory involves its use in the synthesis of peptidomimetics and complex cyclic peptides. For example, it is a component in the synthesis of opioid-derived cyclic peptides like Tyr-c[D-Orn-Tyr(Bzl)-Pro-Gly], which has been studied for its antiproliferative activity on cancer cell lines. nih.gov In these syntheses, the tyrosinol moiety often plays a crucial structural or functional role in the final molecule's interaction with biological targets. nih.gov

Development of Novel Synthetic Methodologies : The compound is also used in the development and validation of new synthetic methods. Research on coupling reagents for amide bond formation, for instance, has used derivatives of Tyr(Bzl) to create peptido-alcohols to test the efficiency and chemoselectivity of the new reagents. luxembourg-bio.com

Biochemical and Pharmaceutical Research : In medicinal chemistry, this compound and its parent acid are integral to creating custom peptides and inhibitors for studying protein interactions and enzyme functions. chemimpex.com These studies help elucidate complex biological pathways and can lead to the development of new therapeutic strategies. chemimpex.com For instance, the Boc/Bzl protection scheme is used to assemble peptide fragments that are later combined to form larger bioactive peptides. nih.gov

Table 2: Overview of Protecting Groups in this compound Chemistry

| Protecting Group | Abbreviation | Protected Functional Group | Typical Cleavage Condition | Role | Reference(s) |

|---|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | α-Amino | Mild Acid (e.g., TFA) | Temporary N-terminal protection | seplite.com |

| Benzyl | Bzl | Phenolic Hydroxyl (Tyrosine Side Chain) | Catalytic Hydrogenation / Strong Acid (e.g., HF) | Semi-permanent side-chain protection |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,18,23H,13-15H2,1-3H3,(H,22,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMAWYQEBPYJJU-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427138 | |

| Record name | BOC-TYR(BZL)-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66605-58-1 | |

| Record name | BOC-TYR(BZL)-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Boc Tyr Bzl Ol and Its Derivatives

Novel and Green Chemistry Approaches in Boc-Tyr(Bzl)-OL Synthesis

Microwave-Assisted Synthesis in Analog Preparation

Microwave irradiation has emerged as a powerful tool in peptide synthesis, offering significant advantages in terms of reaction speed, efficiency, and the ability to overcome solubility issues of protected amino acids in organic solvents rsc.orgbrieflands.com. This technique directly heats the reaction mixture, leading to accelerated kinetics and reduced reaction times compared to conventional heating methods brieflands.com.

In the context of this compound and its analogs, microwave-assisted synthesis can be employed to improve coupling efficiency and reduce aggregation, particularly when synthesizing complex or long peptide sequences . For instance, microwave irradiation has been utilized in the synthesis of biaryl cyclic peptides incorporating tyrosine residues, where it facilitated key cross-coupling reactions researchgate.net. Furthermore, microwave-assisted solid-phase peptide synthesis (SPPS) allows for shorter and more efficient coupling steps, even with complex building blocks rsc.org. Studies have shown that microwave heating can be beneficial for amino acids with an increased risk of epimerization, often by allowing coupling at lower temperatures or for shorter durations rsc.org. The direct heating mechanism of microwaves also offers a greener alternative, potentially enabling the use of less toxic solvents brieflands.comresearchgate.net.

Chiral Synthesis and Stereocontrol in this compound Production

Maintaining the stereochemical purity of this compound is paramount, as even minor racemization can significantly impact the biological activity and structural integrity of the resulting peptides. Chiral synthesis strategies focus on preserving the stereocenter of the tyrosine residue throughout the synthetic process.

Minimization and Analysis of Racemization during Synthesis

Racemization, the loss of enantiomeric purity at the chiral center, is a critical concern in peptide synthesis. Several factors can contribute to racemization, including the choice of coupling reagents, reaction conditions (e.g., temperature, base), and the inherent lability of certain amino acid residues nih.govluxembourg-bio.comthieme-connect.de.

Minimization Strategies:

Reagent Selection: The use of specific coupling reagents, such as carbodiimides in conjunction with additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole), can significantly suppress racemization thieme-connect.de. Reagents like DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) have demonstrated remarkable resistance to racemization during amide bond formation luxembourg-bio.com.

Reaction Conditions: Controlling reaction temperature and minimizing exposure to basic conditions during activation and coupling steps are crucial. For instance, while microwave heating can accelerate reactions, it must be carefully managed to prevent epimerization, especially for sensitive amino acids rsc.org. Some methods for reducing carboxylic acids to alcohols, like using Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride), are noted for proceeding without loss of enantiomeric homogeneity under optimized conditions researchgate.net.

Protecting Groups: While Boc-Tyr(Bzl)-OH is generally stable, the benzyl (B1604629) (Bzl) protecting group on the tyrosine side chain can, under prolonged acidic conditions used for Boc deprotection, potentially migrate to the aromatic ring, although this is distinct from racemization at the alpha-carbon peptide.com.

Analysis of Racemization:

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a standard analytical technique for quantifying enantiomeric excess (ee) or diastereomeric excess (de) luxembourg-bio.com. By using a chiral stationary phase, enantiomers or diastereomers can be separated and their relative proportions determined.

NMR Spectroscopy: In some cases, NMR spectroscopy, particularly ¹H NMR or ³¹P NMR after derivatization, can be used to assess enantiomeric purity researchgate.net.

Diastereomeric Purity Assessment in this compound Synthesis

When this compound is synthesized or used in conjunction with other chiral molecules, assessing diastereomeric purity becomes essential. Diastereomers possess different physical properties, allowing for their separation and characterization.

Methods for Assessment:

Chiral HPLC: As mentioned, chiral HPLC is a primary method for separating and quantifying diastereomers, providing a direct measure of diastereomeric purity luxembourg-bio.com.

NMR Spectroscopy: Diastereomers often exhibit distinct NMR spectra due to their different chemical environments. ¹H NMR and ¹³C NMR can reveal differences in chemical shifts and coupling constants, allowing for the determination of diastereomeric ratios researchgate.netirb.hr. For instance, the presence of a diastereomeric impurity would manifest as additional sets of signals in the NMR spectrum.

Optical Rotation: While not a direct measure of diastereomeric purity on its own, the specific optical rotation ([α]D) of a sample is a characteristic property of a chiral compound. Deviations from the literature or expected values can indicate the presence of diastereomeric impurities or racemization irb.hrchemimpex.comsigmaaldrich.comthieme-connect.de.

The careful application of these synthetic and analytical techniques ensures the production of high-purity this compound, vital for the reliable synthesis of peptides and related biomolecules.

Boc Tyr Bzl Ol in Peptide and Peptidomimetic Chemistry

Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Boc-Tyr(Bzl)-OL has historically been a crucial component in Solid-Phase Peptide Synthesis (SPPS), a technique that rivoluzionized the field by anchoring the growing peptide chain to an insoluble resin support, thereby simplifying the purification process at each step. springernature.com The use of this compound is intrinsically linked to the Boc/Bzl protection strategy, one of the earliest and most robust methods developed for SPPS.

Boc/Bzl Strategy in SPPS for this compound Incorporation

The Boc/Bzl strategy employs the acid-labile Boc group for the temporary protection of the α-amino group and more acid-stable benzyl-based groups for the semi-permanent protection of reactive side chains. seplite.compeptide.com In this scheme, this compound is the designated derivative for incorporating tyrosine residues. The synthesis cycle involves the selective removal of the Boc group with a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), followed by neutralization and coupling of the next Boc-protected amino acid. seplite.comchempep.com The benzyl (B1604629) ether of this compound is stable to the repeated TFA treatments required for Boc group removal throughout the synthesis. peptide.com Final cleavage of the completed peptide from the resin and removal of the benzyl and other side-chain protecting groups are accomplished simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). seplite.comlifetein.com

| Step | Reagent/Condition | Purpose |

| Boc Deprotection | 25-50% TFA in DCM | Removal of the temporary Nα-Boc group |

| Neutralization | 10% DIEA in DCM or in situ | Neutralization of the resulting ammonium (B1175870) salt |

| Coupling | Boc-amino acid, Coupling reagent | Formation of the peptide bond |

| Final Cleavage | Anhydrous HF or TFMSA | Cleavage from resin and removal of side-chain protecting groups (including Bzl from Tyr) |

Compatibility with Various Coupling Reagents in SPPS

This compound is compatible with a wide array of coupling reagents used to facilitate amide bond formation in SPPS. The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization. nih.govsemanticscholar.org

Commonly used coupling reagents with Boc-amino acids, including this compound, fall into several categories:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic activators, often used in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. seplite.com

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. bachem.com

Aminium/Uronium Salts: HBTU, TBTU, and HATU are among the most popular and effective coupling reagents, known for their rapid reaction times and low levels of racemization, especially when used with HOBt or its derivatives. bachem.com

The efficiency of these reagents in coupling this compound depends on factors such as steric hindrance of the coupling partners and the reaction conditions. nih.gov

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC | Cost-effective, requires additives to suppress racemization. |

| Phosphonium Salts | BOP, PyBOP | High efficiency, but BOP can produce a carcinogenic byproduct. |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Fast reaction rates, low racemization, widely used in automated synthesis. |

Challenges and Strategies for Tyrosine Benzyl Protecting Group Migration in SPPS

A notable challenge associated with the use of this compound in the Boc/Bzl strategy is the potential for acid-catalyzed migration of the benzyl group from the phenolic oxygen to the aromatic ring of the tyrosine side chain. peptide.com This side reaction, leading to the formation of 3-benzyltyrosine, can occur during the repeated TFA treatments for Boc deprotection. The extent of this migration is influenced by the position of the tyrosine residue in the peptide sequence and the cumulative exposure to acid.

Several strategies have been developed to mitigate this issue:

Use of Milder Deprotection Conditions: While complete removal of the Boc group is necessary, minimizing the exposure time to TFA can reduce the incidence of benzyl group migration.

Alternative Protecting Groups: For syntheses of long peptides where the tyrosine residue is near the C-terminus and thus exposed to numerous deprotection cycles, alternative tyrosine derivatives with more acid-stable protecting groups, such as 2,6-dichlorobenzyl (Cl2-Bzl), may be employed. peptide.com

Strategic Placement in the Sequence: Whenever possible, designing the synthesis to incorporate tyrosine residues later in the sequence can minimize their exposure to acidic conditions.

Application in Solution-Phase Peptide Synthesis (LPPS)

While SPPS has become the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex peptide fragments that may be difficult to assemble on a solid support. lifetein.comchempep.com this compound is also a key building block in solution-phase strategies, primarily in fragment condensation and stepwise elongation approaches.

Fragment Condensation Strategies Utilizing this compound

In this context, a peptide fragment can be synthesized with a C-terminal this compound. The Boc group serves as the temporary N-terminal protection during the fragment's synthesis. Once the fragment is complete, the Boc group is removed, and the resulting free N-terminus can be coupled to the C-terminus of another protected peptide fragment. Alternatively, a fragment with a C-terminal carboxyl group can be coupled to the N-terminus of a fragment containing a deprotected Tyr(Bzl)-OL residue. The choice of coupling reagents for fragment condensation is critical to minimize racemization at the C-terminal amino acid of the activated fragment. Reagents such as DCC/HOBt or carbonyldiimidazole (CDI) are often employed.

Stepwise Elongation and Purification Techniques in Solution Phase

Stepwise elongation in solution involves the sequential addition of single amino acid residues to a growing peptide chain, with purification of the intermediate peptide after each coupling step. chempep.com This method, while labor-intensive, allows for the thorough characterization of each intermediate, ensuring the purity of the final product.

The synthesis of a dipeptide using this compound would typically involve the activation of its carboxyl group with a coupling reagent, followed by reaction with the free amino group of another amino acid ester. After the coupling reaction, the Boc group of the resulting dipeptide can be removed by acidolysis (e.g., with TFA or HCl in a suitable solvent), and the chain can be further elongated. umich.edu

Purification of the intermediate and final peptides in solution-phase synthesis is a critical step and often presents a significant challenge. Common techniques include:

Development of Peptidomimetics Incorporating this compound

Peptidomimetics are molecules designed to replicate the structure and function of natural peptides but are engineered to overcome inherent limitations such as poor stability against enzymatic degradation and low bioavailability. nih.govfrontiersin.org The incorporation of modified amino acids like this compound is a key strategy in the creation of these synthetic analogues.

The primary goal in designing peptidomimetics is to enhance their drug-like properties, focusing on metabolic stability and oral bioavailability. researchgate.net Several key principles guide this process:

Protection against Enzymatic Degradation: Natural peptides are susceptible to rapid breakdown by proteases. To counter this, peptidomimetic design often involves modifying the peptide backbone. Strategies include the incorporation of non-natural amino acids, such as D-amino acids or N-alkylated amino acids, and the replacement of peptide bonds with more stable isosteres. unibo.it Terminal modifications, such as N-terminal acetylation and C-terminal amidation, are also employed to block the action of exopeptidases.

Conformational Rigidity: Constraining the peptide's structure into a specific, bioactive conformation can increase its affinity for its target receptor and improve stability. mdpi.com Cyclization is a common method to achieve this, transforming linear peptides into more rigid cyclic structures, which often show improved resistance to proteolytic degradation. nih.gov

Improved Pharmacokinetics: Modifications are designed to optimize absorption, distribution, metabolism, and excretion (ADME) properties. This can involve altering polarity and hydrogen bonding patterns to enhance membrane permeability. nih.govresearchgate.net For instance, PEGylation, the attachment of polyethylene (B3416737) glycol, can increase a peptide's circulation time in the bloodstream. alfachemic.com

The process of developing a peptidomimetic is often hierarchical, starting with the identification of the key amino acid residues responsible for biological activity (the pharmacophore). nih.gov Structural constraints are then systematically applied to optimize the three-dimensional arrangement of these critical elements.

Table 1: Strategies for Enhancing Peptidomimetic Stability and Bioavailability

| Design Principle | Strategy | Outcome |

|---|---|---|

| Proteolytic Resistance | N-terminal acetylation, C-terminal amidation | Blocks exopeptidase degradation. creative-peptides.com |

| Incorporation of D-amino acids, N-alkylation | Alters backbone structure to prevent enzyme recognition. unibo.it | |

| Peptide bond isosteres (e.g., azapeptides) | Replaces scissile amide bonds with stable mimics. unibo.it | |

| Conformational Constraint | Cyclization (e.g., head-to-tail, side-chain) | Stabilizes bioactive conformation, increases receptor affinity, and enhances proteolytic resistance. nih.gov |

| Introduction of conformationally restricted amino acids | Induces specific secondary structures like β-turns. nih.gov | |

| Pharmacokinetic Optimization | PEGylation | Increases hydrodynamic volume, prolonging circulation half-life. nih.govresearchgate.net |

| Lipidation | Enhances membrane association and cell permeability. nih.gov |

The incorporation of O-benzyl-L-tyrosine, the core structure of this compound, can significantly influence the conformational preferences of a peptide chain. The bulky benzyl group on the tyrosine side chain imposes steric constraints that can direct the peptide's secondary structure.

Research on homo-oligopeptides of O-benzyl-L-tyrosine has shown that these molecules have a propensity to adopt ordered conformations. nih.gov Using techniques such as infrared (IR) absorption and circular dichroism (CD), studies have established the occurrence of β-sheet structures in higher oligomers (chains of repeating Tyr(Bzl) units) in the solid state. nih.gov The formation of this ordered structure in solution is dependent on factors like the length of the peptide chain, the nature of the solvent, and the presence of N-terminal protecting groups. nih.gov These findings indicate that the Tyr(Bzl) residue can act as a β-structure promoter, a valuable characteristic in the design of peptidomimetics where a specific folded geometry is desired for biological activity.

C-Terminal and N-Terminal Modifications in Peptide Synthesis using this compound

Modifying the termini of a peptide is a fundamental strategy in medicinal chemistry to enhance its therapeutic potential. These modifications can dramatically alter a peptide's stability, activity, and pharmacokinetic profile.

The C-terminus of a peptide, which typically ends in a free carboxyl group (-COOH), is a primary target for modification. Such alterations are critical as they can significantly impact the peptide's interaction with biological targets and its susceptibility to degradation. formulationbio.com

One of the most common C-terminal modifications is amidation, which replaces the negatively charged carboxyl group with a neutral amide (-CONH2). formulationbio.com This change is significant because:

It mimics native proteins: Approximately half of all biologically active peptides feature a C-terminal amide. nih.gov

It enhances stability: The neutral amide group increases resistance to carboxypeptidases, enzymes that degrade peptides from the C-terminus. formulationbio.com

Other C-terminal modifications, such as conversion to esters or aldehydes, also play important roles. Esters can serve as pro-drugs, being cleaved by endogenous esterases to release the active peptide, while peptide aldehydes can act as inhibitors for various proteases. nih.govformulationbio.com The choice of modification depends on the desired pharmacological outcome, whether it be increased stability, altered bioactivity, or targeted delivery. nih.govresearchgate.net

Table 2: Common C-Terminal Modifications and Their Pharmacological Impact

| Modification | Chemical Change | Key Effects |

|---|---|---|

| Amidation | -COOH → -CONH₂ | Neutralizes negative charge, increases stability against carboxypeptidases, mimics native peptides, can enhance receptor binding. nih.govformulationbio.com |

| Esterification | -COOH → -COOR | Removes charge, can act as a pro-drug, influences solubility and pharmacokinetics. nih.gov |

| Aldehyde Formation | -COOH → -CHO | Creates a reactive group that can act as a protease inhibitor. formulationbio.com |

| Reduction to Alcohol | -COOH → -CH₂OH | Increases peptide activity in certain cases, such as in proline-rich antimicrobial peptides. nih.gov |

The N-terminus, which begins with a free amino group (-NH2), is another critical site for modification in the design of peptide analogues. alfachemic.com These modifications are primarily aimed at improving stability and modulating biological function. creative-peptides.com

Key N-terminal modifications include:

Acetylation: The addition of an acetyl group is one of the most common N-terminal modifications. It neutralizes the positive charge of the N-terminal amine, which can increase the peptide's stability by protecting it from degradation by aminopeptidases. alfachemic.com This modification also helps the peptide mimic the structure of native proteins, where the N-terminus is often acetylated. creative-peptides.com

Alkylation: Attaching alkyl groups to the N-terminal amine can alter the peptide's hydrophobicity and steric properties, influencing its interaction with receptors and cell membranes. creative-peptides.com Reductive alkylation can be used to introduce these groups while preserving the positive charge of the N-terminus, which can be crucial for maintaining the bioactivity of certain proteins, such as insulin. nih.gov

PEGylation: The attachment of polyethylene glycol (PEG) chains to the N-terminus can significantly improve a peptide's pharmacokinetic properties by increasing its half-life in the body. alfachemic.com

These modifications are essential tools for fine-tuning the properties of peptide analogues to create more effective therapeutic agents. creative-peptides.com By strategically altering the N-terminus, researchers can enhance stability, improve target specificity, and control the biological activity of peptide-based drugs. alfachemic.comnih.gov

Biological and Pharmaceutical Research Applications

Intermediate in Pharmaceutical Development and Drug Discovery

Boc-tyr(bzl)-OL is a crucial intermediate in the solid-phase peptide synthesis (SPPS) of numerous peptide-based drug candidates and therapeutic agents. The Boc/Bzl protection strategy, while one of the earlier methods developed, remains relevant for the synthesis of specific peptides where it offers advantages over other protection schemes. seplite.compeptide.com Its application spans a wide range of therapeutic areas, from neurological disorders to oncology.

The tyrosine residue is a critical component of many endogenous neuropeptides, including opioids, which play a significant role in pain modulation and other neurological functions. Consequently, this compound is an essential starting material for the synthesis of opioid peptide analogs aimed at developing novel analgesics with improved efficacy and reduced side effects. mdpi.comnih.gov

Researchers have utilized this compound in the synthesis of various opioid mimetics and enkephalin analogs. pharm.or.jp The synthesis of these peptides allows for the systematic modification of the peptide backbone and side chains to investigate their structure-activity relationships at opioid receptors. This research is pivotal in the quest for new pain management therapies and in understanding the neurobiology of opioid signaling.

| Peptide Class | Therapeutic Target | Role of this compound | Reference |

|---|---|---|---|

| Opioid Peptides (e.g., Enkephalin Analogs) | Opioid Receptors | Provides the essential tyrosine residue for receptor binding and activation. | mdpi.comnih.govpharm.or.jp |

| Neuroprotective Peptides | Various targets in neurodegenerative pathways | Incorporation of a protected tyrosine for subsequent modification or to mimic endogenous neuroprotective factors. |

The versatility of this compound extends to the development of a broad range of peptide-based therapeutics. The ability to incorporate a protected tyrosine residue is fundamental for creating synthetic peptides that can mimic or inhibit the function of endogenous peptides and proteins. A notable example is in the synthesis of somatostatin (B550006) analogs.

Lanreotide, a synthetic analog of somatostatin, is used in the treatment of acromegaly and certain neuroendocrine tumors. While various synthetic strategies exist, the foundational principles of peptide synthesis often involve the use of protected amino acids like this compound to build the peptide chain sequentially. google.comgoogleapis.com The synthesis of such complex cyclic peptides underscores the importance of reliable and well-characterized building blocks.

Tyrosine phosphorylation is a key signaling mechanism in cells, regulated by protein kinases and phosphatases. Dysregulation of these enzymes is implicated in numerous diseases, including cancer and metabolic disorders. Peptides containing tyrosine or its analogs are therefore valuable tools for designing enzyme inhibitors and ligands to study and target these pathways.

While direct synthesis of a specific, widely-marketed enzyme inhibitor using this compound is not prominently documented in the readily available literature, the principles of rational drug design point to its utility. For instance, in the development of inhibitors for protein tyrosine phosphatases (PTPs) like SHP2, peptide scaffolds containing phosphotyrosine (pTyr) or non-hydrolyzable pTyr mimetics are often employed. The synthesis of such peptides would necessitate a protected tyrosine derivative like this compound, which can be subsequently modified to introduce the phosphate (B84403) group or its mimic.

In the field of oncology, this compound plays a significant role in the synthesis of peptides for both therapeutic and diagnostic purposes. The development of somatostatin analogs, such as Lanreotide, which are used to treat neuroendocrine tumors, is a prime example of its therapeutic application. google.comnih.gov

Furthermore, this compound is instrumental in the synthesis of cancer-targeting peptides. For instance, peptides containing the Arg-Gly-Asp (RGD) sequence are known to target integrins that are overexpressed on the surface of cancer cells and in the tumor vasculature. The incorporation of a tyrosine residue, facilitated by the use of this compound, into these RGD peptides can allow for radioiodination, creating imaging agents for cancer diagnosis or targeted radiotherapeutics. Similarly, its use in synthesizing heterodimeric peptides targeting multiple cancer biomarkers, such as Neurotensin receptor 1 (NTS1) and Gastrin-Releasing Peptide Receptor (GRPR), highlights its importance in developing advanced diagnostic and therapeutic agents. nih.gov

| Application in Oncology | Example Peptide/Target | Function of this compound Derived Residue | Reference |

|---|---|---|---|

| Therapeutics | Lanreotide (Somatostatin Analog) | Structural component of the peptide therapeutic. | google.comnih.gov |

| Targeted Drug Delivery/Imaging | RGD Peptides targeting Integrins | Allows for radioiodination for imaging or therapy. | |

| Dual-Targeting Diagnostics | NTS1/GRPR Heterodimers | Incorporation into a multi-receptor targeting peptide. | nih.gov |

Biochemical Research and Enzyme Interactions

Beyond its direct application in drug development, this compound is a valuable reagent in basic biochemical research, particularly for investigating enzyme interactions and protein functions.

Peptides synthesized using this compound serve as powerful tools to probe the function of proteins and elucidate complex biological processes. A key area of this research is the study of signal transduction pathways mediated by protein kinases.

To study the activity of protein tyrosine kinases, researchers often synthesize peptide substrates that contain a tyrosine residue. The use of this compound allows for the precise placement of tyrosine within a specific consensus sequence recognized by a particular kinase. These synthetic peptides can be used in in vitro kinase assays to screen for inhibitors or to characterize the substrate specificity of a kinase. Furthermore, by incorporating environmentally sensitive fluorophores, these peptides can be converted into fluorescent probes that allow for the real-time monitoring of kinase activity in a continuous manner. umich.edu This approach is invaluable for both fundamental research and high-throughput screening in drug discovery.

Structure-Activity Relationship (SAR) Studies of Peptides Containing this compound

The incorporation of a this compound moiety at the C-terminus of a peptide sequence allows for a systematic investigation into how molecular structure correlates with biological function. The conversion of the terminal carboxylic acid to an alcohol fundamentally alters several physicochemical properties, including polarity, hydrogen bonding capability, and charge state. These changes can profoundly affect how the peptide interacts with its biological target, such as a receptor or enzyme. Furthermore, the O-benzyl group on the tyrosine side chain provides a bulky, hydrophobic element that can be used to explore the steric and hydrophobic requirements of the receptor's binding pocket.

The C-terminal region of many bioactive peptides plays a pivotal role in receptor recognition and binding affinity. Modifying the C-terminal carboxylate to a neutral alcohol group, a change facilitated by using this compound, can lead to significant shifts in binding affinity. This is because the carboxylate group is often involved in crucial ionic interactions or hydrogen bonds with receptor residues. Its replacement with an alcohol group removes the negative charge and alters the hydrogen bond donor/acceptor pattern, thereby testing the importance of these interactions.

For instance, in the field of opioid peptides, the C-terminus of enkephalins is a well-established determinant of receptor selectivity and affinity. Studies on C-terminally modified enkephalin analogs have shown that even minor alterations can drastically change the binding profile. Replacing the C-terminal carboxylate with an alcohol or an amide can modulate the peptide's preference for µ (mu), δ (delta), or κ (kappa) opioid receptors. While specific data on tyrosinol-terminated enkephalins is limited, the principle is demonstrated in broader SAR studies of C-terminally modified analogs. nih.gov

The benzyl (B1604629) protection on the tyrosine side chain also influences receptor interaction. The bulky, aromatic benzyl group can fit into hydrophobic sub-pockets within the receptor, potentially increasing affinity. Conversely, it can also cause steric hindrance, preventing optimal binding. Therefore, peptides containing the Tyr(Bzl)-ol moiety are often intermediate compounds used to probe these interactions before the final deprotection step reveals the activity of the free tyrosinol peptide.

Table 1: Illustrative Impact of C-Terminal Modification on Opioid Receptor Binding Affinity This table presents hypothetical data based on established principles from SAR studies of opioid peptides to illustrate the potential effects of C-terminal modification.

| Peptide Analog | C-Terminal Group | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) |

| Peptide-Tyr-OH | Carboxylic Acid | 5.2 | 1.8 |

| Peptide-Tyrosinol | Primary Alcohol | 15.6 | 25.4 |

| Peptide-Tyr-NH₂ | Primary Amide | 3.1 | 8.5 |

The three-dimensional structure, or conformation, of a peptide is intrinsically linked to its biological activity. The introduction of a Tyr(Bzl)-OL residue can impose significant conformational constraints on a peptide. The reduction of the C-terminal carboxyl group to a primary alcohol removes a potential site for intramolecular hydrogen bonding and alters the local electrostatic environment, which can influence the stability of secondary structures like β-turns and α-helices. acs.org

Studies on homo-oligopeptides of O-benzyl-L-tyrosine have demonstrated that the protected side chain promotes the formation of ordered structures, specifically the β-structure, in both the solid state and solution. nih.gov The bulky benzyl group restricts the rotational freedom (χ angles) of the tyrosine side chain, which in turn can influence the peptide backbone's conformation. A constrained conformation can be beneficial if it pre-organizes the peptide into the "bioactive conformation" required for receptor binding, thus reducing the entropic penalty of binding and increasing affinity.

For example, many opioid peptides adopt a Type I β-turn conformation to present the key pharmacophoric residues (the N-terminal tyrosine and the phenylalanine at position 3 or 4) in the correct spatial orientation for receptor interaction. nih.govrsc.org The use of building blocks like this compound allows synthetic chemists to create analogs whose conformational preferences can be studied by techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy and then correlated with their observed receptor binding and functional activity.

Table 2: Correlation of Conformational Features with Biological Activity in Peptide Analogs

| Conformational Feature | Method of Analysis | Associated Biological Activity |

| Presence of β-turn | CD Spectroscopy, NMR | Often correlated with high receptor affinity for specific peptide families (e.g., enkephalins). rsc.org |

| Restricted side-chain rotamers | NMR, Molecular Dynamics | Can enhance receptor selectivity by favoring interaction with one receptor subtype over others. |

| Increased structural order | CD Spectroscopy | May lead to increased potency by pre-organizing the peptide for binding. nih.gov |

Stereoelectronic effects, which encompass both spatial arrangement (steric) and electronic properties, are fundamental to molecular recognition. The replacement of a C-terminal carboxylate with a primary alcohol using a precursor like this compound introduces major stereoelectronic changes.

Electronic Effects: A carboxylate is a planar, negatively charged group that acts as a strong hydrogen bond acceptor. In contrast, a primary alcohol is a neutral, sp³-hybridized group that can act as both a hydrogen bond donor and acceptor. This change in electronic character fundamentally alters the potential for electrostatic and hydrogen-bonding interactions with the receptor, which can be critical for binding and activation.

Steric Effects: The O-benzyl group on the tyrosine side chain introduces significant steric bulk. This can be used to map the topology of the receptor's binding site. If the receptor has a large, hydrophobic pocket, the presence of the benzyl group may be favorable. If the binding site is sterically constrained, the group will diminish affinity. This makes the Tyr(Bzl) moiety a useful probe in SAR studies. Furthermore, the benzyl ether linkage prevents the phenolic hydroxyl from participating in interactions. Since the free hydroxyl of tyrosine is known to be a crucial hydrogen bond donor for the activity of many peptides, including opioids, synthesizing an analog with the O-benzyl group allows researchers to confirm the importance of this interaction. The subsequent removal of the benzyl group would then yield the tyrosinol analog, whose activity can be compared to both the protected intermediate and the parent peptide acid.

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation of Boc-Tyr(Bzl)-OL Derivatives

Spectroscopic methods are indispensable for confirming the chemical structure and identifying the functional groups present in this compound. These techniques provide detailed molecular information, ensuring the compound's identity and integrity.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a cornerstone for structural determination. One-dimensional (1D) NMR spectra provide information about the chemical environment of individual nuclei, allowing for the identification of characteristic proton and carbon signals. For this compound, ¹H NMR would reveal distinct signals for the tert-butoxycarbonyl (Boc) protons, the benzyl (B1604629) group protons, the aromatic protons of the tyrosine ring, the alpha-proton, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. ¹³C NMR would further confirm the presence of carbonyl carbons (Boc and ester/alcohol), aromatic carbons, aliphatic carbons, and the quaternary carbon of the Boc group.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are crucial for establishing connectivity and spatial relationships between atoms, aiding in unambiguous structural assignment and conformational analysis. COSY spectra reveal proton-proton coupling through chemical bonds, helping to map out spin systems. NOESY and ROESY experiments, which detect through-space correlations between protons, are particularly valuable for elucidating the three-dimensional structure and conformational preferences of molecules, including peptide derivatives unina.ituoa.gr. For this compound, these techniques can confirm the connectivity within the amino acid backbone and the positioning of the protecting groups.

Table 5.1.1: Representative ¹H NMR Chemical Shifts for O-Benzyl-N-tert-butoxycarbonyl-S-tyrosinol (this compound) in Acetone-d₆

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration (H) | Assignment |

| tert-Butyl (Boc) | 1.5 | s | 9 | Boc protecting group |

| CH₂OH (Hydroxymethyl) | 3.8 | dd | 2 | Alcohol moiety |

| CH (Alpha) | 4.8 | m | 1 | Alpha-carbon proton |

| OCH₂ (Benzyl) | 5.2 | s | 2 | Benzyl ether protecting group |

| NH (Boc) | 6.4 | bs | 1 | Amine proton of Boc group |

| Tyrosine Ring (H3', H5') | 6.9 | d | 2 | Aromatic protons ortho to ether |

| Tyrosine Ring (H2', H6') | 7.2 | d | 2 | Aromatic protons meta to ether |

| Benzyl Phenyl | 7.5–7.3 | m | 5 | Phenyl protons of the benzyl ether |

Note: Values are approximate and may vary depending on experimental conditions and specific derivatives. Data adapted from irb.hr.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and assessing its purity. Electrospray Ionization (ESI) is a common soft ionization technique used for peptides and amino acid derivatives, typically producing protonated molecular ions ([M+H]⁺) or other adducts. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecular ion. This is critical for confirming the identity of this compound, which has a theoretical monoisotopic mass of 371.1733 Da for the formula C₂₁H₂₅NO₅.

Table 5.1.2: Expected Mass Spectrometric Data for this compound

| Ion Type | Formula (C₂₁H₂₅NO₅) | Theoretical Monoisotopic Mass (Da) | Expected m/z (ESI+) |

| [M+H]⁺ | C₂₁H₂₆NO₅ | 372.1811 | 372.1811 |

| [M+Na]⁺ | C₂₁H₂₅NNaO₅ | 394.1630 | 394.1630 |

Note: HRMS values are typically reported with higher precision (e.g., four decimal places).

Infrared (IR) spectroscopy is a rapid and non-destructive method for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation at specific wavelengths, which correspond to vibrational modes of chemical bonds. For this compound, IR spectroscopy can confirm the presence of key functional groups:

Boc Group: The characteristic carbonyl (C=O) stretching vibration of the tert-butoxycarbonyl group typically appears in the region of 1670-1730 cm⁻¹ researchgate.netmdpi.com. The C-O stretching vibrations associated with the carbamate (B1207046) ester linkage are also observed.

O-Benzyl Ether: The C-O-C stretching vibration of the benzyl ether linkage is expected in the region of 1200-1250 cm⁻¹ irb.hr. Aromatic C=C stretching vibrations from the phenyl ring are also present in the 1600-1450 cm⁻¹ region.

Alcohol (Hydroxymethyl): The O-H stretching vibration of the primary alcohol is typically observed as a broad band around 3200-3600 cm⁻¹ irb.hr. The C-O stretching of the primary alcohol appears in the fingerprint region, often around 1050-1150 cm⁻¹ irb.hr.

Amine (N-H): The N-H stretching vibration of the secondary amine within the Boc group is usually seen around 3300-3500 cm⁻¹ irb.hr.

Table 5.1.3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching (broad) | 3200–3600 | Strong |

| N-H (Amine, Boc) | Stretching | 3300–3500 | Medium |

| C=O (Boc Carbonyl) | Stretching | 1670–1730 | Strong |

| C=C (Aromatic) | Stretching | 1600–1450 | Medium |

| C-O-C (Ether, Benzyl) | Stretching | 1200–1250 | Strong |

| C-O (Alcohol) | Stretching | 1050–1150 | Medium |

Note: Specific peak positions can vary based on the physical state (solid vs. solution) and instrument.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating compounds and assessing their purity, as well as for isolating the desired product from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary technique for both qualitative and quantitative purity assessment of organic compounds. Reversed-Phase HPLC (RP-HPLC) is widely used for analyzing amino acid derivatives like this compound, typically employing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., mixtures of water/acetonitrile or water/methanol, often with additives like trifluoroacetic acid or formic acid) chemimpex.comchemimpex.commdpi.comnih.gov. The purity of this compound is often specified as ≥98% by HPLC chemimpex.comruifuchem.comcalpaclab.comthermofisher.comthermofisher.com.

Chiral HPLC is specifically employed to determine the enantiomeric purity of chiral compounds. While this compound itself is derived from L-tyrosine and is chiral at the alpha-carbon, chiral HPLC is particularly relevant for analyzing derivatives or potential racemized products. It utilizes chiral stationary phases (CSPs) that can differentiate between enantiomers, allowing for their separation and quantification mdpi.comcat-online.comsigmaaldrich.comphenomenex.com.

Table 5.2.1: Typical HPLC Purity Specifications for Boc-tyrosine Derivatives

| Compound Class | Typical Purity Specification | Analytical Method |

| Boc-tyrosine derivatives | ≥98.0% | HPLC |

| Boc-L-tyrosine | ≥98% (HPLC) | HPLC |

| Boc-O-benzyl-L-tyrosine | ≥98% (HPLC) | HPLC |

| Boc-O-tert-butyl-L-tyrosine | ≥99.5% (Chiral HPLC) | Chiral HPLC |

Note: Purity specifications can vary between manufacturers and specific product grades.

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and qualitative method for monitoring reaction progress, assessing the purity of fractions during purification, and identifying the presence of starting materials, intermediates, and products. For Boc-protected amino acids and their derivatives, TLC is commonly performed on silica (B1680970) gel plates using solvent systems such as ethyl acetate/hexane mixtures or chloroform/methanol mixtures. Visualization of the spots is typically achieved using a UV lamp if the compound is UV-active, or through staining reagents.

Ninhydrin (B49086) is a widely used visualization reagent for amino acids and amines. It reacts with primary and secondary amines to produce colored products. Importantly, the Boc protecting group is labile under the acidic conditions often present in ninhydrin staining solutions or upon heating, leading to deprotection and subsequent reaction with ninhydrin, allowing visualization of the deprotected amine mdpi.comblogspot.com. This characteristic makes TLC with ninhydrin useful for monitoring reactions involving Boc-protected compounds, including deprotection steps.

Optical Rotation Measurements for Chirality Confirmation

Optical rotation is a fundamental physical property used to characterize chiral molecules, such as this compound (N-tert-butoxycarbonyl-O-benzyl-L-tyrosinol). This technique measures the degree to which a chiral compound rotates the plane of polarized light. For compounds synthesized in a specific enantiomeric form, like the L-isomer, optical rotation serves as a critical analytical tool to confirm its stereochemical integrity and enantiomeric purity. The measured specific rotation, denoted as [α]D, is a standardized value that is highly sensitive to the compound's structure and stereochemistry, making it indispensable for quality control and identity verification in chemical synthesis.

The L-configuration of tyrosine derivatives, including this compound, dictates a specific direction and magnitude of optical rotation under defined experimental conditions. Deviations from the expected optical rotation value can indicate the presence of the opposite enantiomer (D-isomer), racemization during synthesis or storage, or the presence of chiral impurities. Therefore, precise measurement of optical rotation is crucial for ensuring that the synthesized this compound conforms to the desired stereochemical outcome, which is vital for its intended applications in peptide synthesis and pharmaceutical development.

Research findings consistently report specific optical rotation values for this compound, providing a benchmark for its characterization. These measurements are typically performed using a polarimeter at a specific temperature and wavelength, with the concentration and solvent clearly documented.

Future Directions and Emerging Research Areas

Exploration of Boc-Tyr(Bzl)-OL in Material Science and Advanced Materials Development

The unique structural features of the tyrosine residue, specifically its aromatic side chain, make it a powerful motif for designing self-assembling materials. researchgate.netnih.gov The phenolic group facilitates π–π stacking and hydrogen bonding, which are key non-covalent interactions that drive the formation of ordered nanostructures. nih.govacs.org Emerging research focuses on leveraging these properties by incorporating tyrosine derivatives into peptides designed to form advanced materials such as hydrogels, nanofibers, and conductive scaffolds. nih.govnih.gov

This compound is a foundational component for the synthesis of these materials. Its protected state allows for precise, stepwise incorporation into a peptide sequence, enabling chemists to control the final architecture and function of the self-assembling system. The position of the tyrosine residue within a peptide sequence has been shown to be a critical determinant of the resulting nanostructure, influencing whether the peptides assemble into nanofibers or rod-like ribbons. chemrxiv.org These materials have potential applications in:

Biomedical Fields : As scaffolds for tissue engineering, carriers for drug delivery, and components of bio-imaging agents. nih.gov

Enzyme Mimics and Catalysis : The redox-active nature of the tyrosine side chain can be exploited to create catalytic scaffolds for reactions like polymerization. nih.gov

Energy Applications : Tyrosine-rich peptides are being investigated for their role in charge transportation, opening possibilities for their use in bio-inspired energy materials. nih.gov

The exploration of this compound in this context is an active area of research, where it serves as the starting point for creating complex, functional materials from simple, well-defined molecular building blocks. researchgate.net

Integration into Combinatorial Synthesis and High-Throughput Screening

Combinatorial chemistry is a cornerstone of modern drug discovery, enabling the rapid synthesis of vast libraries of compounds that can be tested for biological activity. imperial.ac.ukijpsr.com this compound and its carboxylic acid counterpart, Boc-Tyr(Bzl)-OH, are essential reagents for creating these libraries, particularly in the context of peptide and peptidomimetic synthesis using Solid-Phase Peptide Synthesis (SPPS). peptide.comsigmaaldrich.com

The integration of this compound into these workflows allows for the creation of diverse molecular libraries where the tyrosine residue can be systematically placed at various positions. These libraries are then subjected to High-Throughput Screening (HTS) to identify "hit" compounds with desired biological activity. imperial.ac.uk A particularly fruitful area of research is the screening of tyrosine-containing peptide libraries for:

Kinase Activity Profiling : Tyrosine phosphorylation is a critical cellular signaling mechanism, and aberrant kinase activity is linked to numerous diseases, including cancer. chinesechemsoc.orgmdpi.com HTS platforms use libraries of tyrosine-containing peptides to screen for novel kinase inhibitors or to map the sequence specificity of different kinases. nih.govelifesciences.org

SH2 Domain Interaction : SH2 domains are protein modules that recognize and bind to phosphorylated tyrosine residues, playing a key role in signal transduction. Peptide libraries are used to identify sequences that bind with high affinity and specificity to particular SH2 domains, providing tools to probe and potentially disrupt these interactions. nih.gov

By providing a stable, versatile building block, this compound facilitates the construction of the high-quality, diverse chemical libraries necessary to fuel these powerful screening platforms and accelerate the discovery of new therapeutic agents. nih.gov

Development of Novel Protective Groups and Deprotection Strategies Compatible with this compound

The choice of protecting groups is critical for a successful multi-step synthesis. In the Boc/Bzl protection strategy, the N-terminus is temporarily protected by the acid-labile Boc group, while side chains are protected by more permanent, benzyl-based groups. peptide.com While the benzyl (B1604629) (Bzl) ether is commonly used for the tyrosine side chain, it is not without its drawbacks. A known side reaction during Boc SPPS is the partial migration of the benzyl group from the phenolic oxygen to the aromatic ring of tyrosine under the repeated acidic conditions used for Boc deprotection. peptide.com

| Protective Group | Abbreviation | Key Features & Deprotection Conditions | Advantages/Disadvantages |

| Benzyl | Bzl | Standard group for Boc strategy. Removed by strong acids like HF. | Disadvantage : Prone to partial removal and O-to-C migration with repeated TFA treatment. peptide.com |

| 2-Bromobenzyloxycarbonyl | 2-BrZ | Protects the phenol (B47542) as a carbonate. Very stable to acidic conditions (TFA). Removed with HF. creative-peptides.comug.edu.pl | Advantage : Increased acid stability compared to Bzl, minimizing side reactions during synthesis. creative-peptides.com |

| Trimethylsilylethyl | TMSE | A silyl-based ether group. 3-4 times more stable than t-Butyl ethers towards 0.5% TFA. Removed with neat TFA in 5-20 minutes. nih.gov | Advantage : High acid stability and clean, rapid removal without generating reactive cations that could cause side reactions. nih.gov |

| Dimethylphenylsilylethyl | DMPSE | A more sterically hindered silyl-based ether. 5 times more resistant to 0.5% TFA than TMSE. Removed with neat TFA. nih.gov | Advantage : Offers maximum acid stability for synthesizing very long peptides or complex targets where numerous Boc deprotection cycles are required. nih.gov |

The development of these novel groups, along with optimized deprotection cocktails, represents a significant area of research aimed at improving the efficiency, purity, and yield of complex molecules synthesized using this compound and related derivatives.

Sustainable and Economically Viable Synthesis of this compound at Industrial Scale

The growing demand for peptide-based therapeutics and other advanced materials has placed a strong emphasis on the need for sustainable and cost-effective manufacturing processes for key building blocks like this compound. growthmarketreports.commordorintelligence.comprecedenceresearch.com The global peptide synthesis market is a multi-million dollar industry projected to continue its growth, making the economics of production critically important. towardshealthcare.com

Future research in this area is guided by the principles of "green chemistry," which aim to reduce waste, eliminate hazardous substances, and improve energy efficiency. unibo.it Key emerging strategies for the industrial-scale synthesis of this compound and similar compounds include:

Greener Solvents : Traditional peptide synthesis relies heavily on hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). Research is focused on replacing these with more environmentally benign alternatives that maintain high reaction efficiency. rsc.org

Improved Atom Economy : Developing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste.

Catalyst-Free Deprotection : Exploring novel deprotection methods that avoid harsh acids and metal catalysts. For instance, methods using only water under specific conditions (subcritical water) for N-Boc deprotection have been reported, representing a significant green advancement. semanticscholar.org

Chemo-enzymatic Methods : Integrating enzymatic steps into the synthesis can offer high selectivity and milder reaction conditions compared to purely chemical methods, reducing the need for extensive protection and deprotection steps. researchgate.net

Continuous Flow Manufacturing : Shifting from traditional batch processing to continuous flow systems can improve efficiency, safety, and consistency, leading to lower costs and a smaller environmental footprint at an industrial scale.

By focusing on these areas, the chemical industry aims to develop manufacturing processes for essential building blocks like this compound that are not only economically viable but also environmentally responsible. researchgate.netnih.gov

Q & A

Q. How should computational models be validated against experimental data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.